5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyano, dichlorophenyl, carbamoyl, methoxyl, and phenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dihydropyridine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, amidation, and thiolation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to pyridine.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution at the phenyl or methoxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydropyridine ring yields pyridine derivatives, while reduction of the cyano group produces primary amines.
Scientific Research Applications
5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.
Uniqueness
5-CYANO-6-({[(3,4-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24Cl2N4O3S |
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Molecular Weight |
579.5 g/mol |
IUPAC Name |
5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H24Cl2N4O3S/c1-17-26(28(37)35-23-10-6-7-11-24(23)38-2)27(18-8-4-3-5-9-18)20(15-32)29(33-17)39-16-25(36)34-19-12-13-21(30)22(31)14-19/h3-14,27,33H,16H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
INKMTHRWYAGMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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